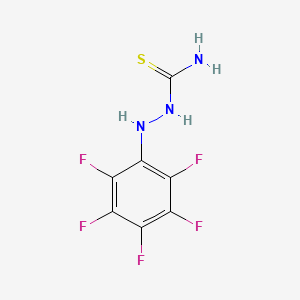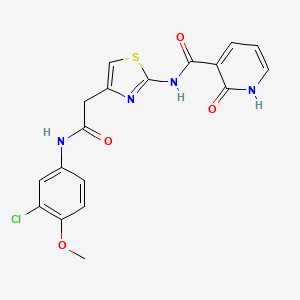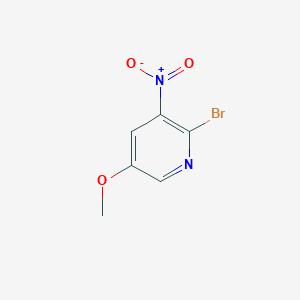
(S)-3-(Hydroxymethyl)thiomorpholine 1,1-dioxide hydrochloride
描述
(S)-3-(Hydroxymethyl)thiomorpholine 1,1-dioxide hydrochloride is a chemical compound known for its unique structural features and potential applications in various scientific fields. This compound contains a thiomorpholine ring, which is a six-membered ring containing sulfur and nitrogen atoms, with a hydroxymethyl group attached to it. The presence of the 1,1-dioxide group indicates that the sulfur atom is bonded to two oxygen atoms, forming a sulfone. The hydrochloride part of the name indicates that the compound is in its hydrochloride salt form, which often enhances its solubility in water.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Hydroxymethyl)thiomorpholine 1,1-dioxide hydrochloride typically involves the following steps:
Formation of Thiomorpholine Ring: The initial step involves the formation of the thiomorpholine ring. This can be achieved through the reaction of a suitable amine with a sulfur-containing reagent under controlled conditions.
Introduction of Hydroxymethyl Group: The hydroxymethyl group is introduced via a hydroxymethylation reaction, which involves the addition of a hydroxymethyl group (-CH2OH) to the thiomorpholine ring. This step often employs formaldehyde as the hydroxymethylating agent in the presence of a base.
Oxidation to Form Sulfone: The sulfur atom in the thiomorpholine ring is oxidized to form the sulfone (1,1-dioxide) group. This oxidation can be carried out using oxidizing agents such as hydrogen peroxide or peracids.
Formation of Hydrochloride Salt: The final step involves converting the compound into its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of appropriate solvents and catalysts to facilitate the reactions.
化学反应分析
Types of Reactions
(S)-3-(Hydroxymethyl)thiomorpholine 1,1-dioxide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide or sulfoxide, depending on the reducing agent and conditions used.
Substitution: The hydroxymethyl group can participate in substitution reactions, where it is replaced by other functional groups through nucleophilic substitution mechanisms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Sulfides, sulfoxides.
Substitution Products: Various substituted thiomorpholine derivatives.
科学研究应用
(S)-3-(Hydroxymethyl)thiomorpholine 1,1-dioxide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of sulfur-containing heterocycles and other complex molecules.
Biology: The compound’s structural features make it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the development of specialty chemicals and materials, including polymers and surfactants.
作用机制
The mechanism of action of (S)-3-(Hydroxymethyl)thiomorpholine 1,1-dioxide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfone group is known to participate in various biochemical reactions, potentially affecting cellular pathways and processes. The hydroxymethyl group can enhance the compound’s solubility and facilitate its interaction with biological molecules.
相似化合物的比较
Similar Compounds
Thiomorpholine: Lacks the hydroxymethyl and sulfone groups, making it less reactive and versatile.
Thiomorpholine 1,1-dioxide: Similar structure but lacks the hydroxymethyl group, affecting its solubility and reactivity.
Hydroxymethylthiomorpholine: Contains the hydroxymethyl group but lacks the sulfone group, resulting in different chemical properties.
Uniqueness
(S)-3-(Hydroxymethyl)thiomorpholine 1,1-dioxide hydrochloride is unique due to the combination of the hydroxymethyl and sulfone groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
[(3S)-1,1-dioxo-1,4-thiazinan-3-yl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3S.ClH/c7-3-5-4-10(8,9)2-1-6-5;/h5-7H,1-4H2;1H/t5-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYMVEXPUQFRQH-JEDNCBNOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC(N1)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CS(=O)(=O)C[C@@H](N1)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286768-24-8 | |
| Record name | (3S)-3-(hydroxymethyl)-1lambda6-thiomorpholine-1,1-dione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 6-chloro-4-[1-(4-fluorophenyl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate](/img/new.no-structure.jpg)

![5-(furan-2-yl)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)isoxazole-3-carboxamide](/img/structure/B2490511.png)
![4,7,8-Trimethyl-2-[(3-methylphenyl)methyl]-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2490514.png)
![2-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}quinoxaline](/img/structure/B2490515.png)

![5-(4-bromo-2-fluorobenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2490517.png)
![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2490518.png)




![N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B2490530.png)
